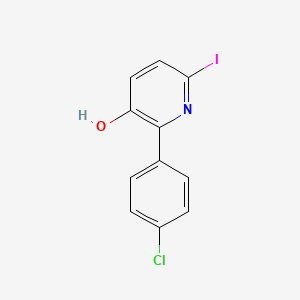

![molecular formula C19H22N4O4 B5544848 N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide and its derivatives often involves multistep reactions starting from basic building blocks like 4-amino-4H-1,2,4-triazole. A common approach includes acylation reactions, substitution reactions with various aryl or alkyl groups, and cyclization processes to introduce the 1,2,4-triazole ring and other key structural features (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds related to N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure analysis reveals specific orientations and interactions, such as hydrogen bonding, that contribute to the stability and reactivity of these compounds (Zareef et al., 2008).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including hydrogenation, halogenation, and nucleophilic substitution, which can modify their chemical structure and thus their physical and chemical properties. For example, modifications at the acetamide group have been explored for enhancing anticancer effects and reducing toxicity, indicating the compound's versatile reactivity and functionalizability (Wang et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal form can significantly affect the compound's application in material science and pharmaceutical formulations. For example, different crystalline forms of related compounds exhibit varied absorption and solubility characteristics, crucial for their effectiveness in specific applications (Norman, 2013).

Chemical Properties Analysis

The chemical properties, including stability under various conditions, reactivity with different chemical agents, and the ability to form derivatives, are essential for the application of N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide in chemical synthesis and drug development. Studies have shown that modifications in the chemical structure can lead to significant differences in biological activity and physicochemical properties, highlighting the importance of understanding these chemical properties in depth (Wang et al., 2010).

Scientific Research Applications

Chemical Synthesis and Radiosynthesis

Research on compounds structurally related to N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide highlights the importance of such molecules in chemical synthesis and radiosynthesis. For instance, the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides underscores the relevance of acetamide derivatives in developing substances with specific biological or chemical properties, such as herbicidal activity or metabolic pathways in organisms (Latli & Casida, 1995). Furthermore, the radiosynthesis of selective radioligands for imaging translocator proteins with PET scans, utilizing pyrazolo[1,5-a]pyrimidineacetamides, demonstrates the compound's potential in medical imaging and pharmacological research (Dollé et al., 2008).

Antimicrobial and Anticancer Activities

Studies on related compounds, such as bis-α,β-unsaturated ketones and fused pyridine derivatives, illustrate the antimicrobial evaluation against various pathogens, suggesting potential for N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide in developing new antimicrobial agents (Altalbawy, 2013). Additionally, the synthesis of analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines via Suzuki coupling for anticancer activity evaluation highlights the potential of triazole-containing compounds in cancer research (Kumar et al., 2019).

Enzyme Inhibition and Alzheimer's Disease Therapy

The exploration of synthetic multifunctional amides, including those with enzyme inhibitory potentials, opens avenues for the compound's application in developing therapeutic agents for diseases like Alzheimer's. These multifunctional amides have been shown to possess moderate enzyme inhibitory activities and mild cytotoxicity, indicating their utility in medicinal chemistry and drug development (Hassan et al., 2018).

Green Synthesis and Environmental Impact

The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, using novel catalysts demonstrates the environmental applications of acetamide derivatives. This approach highlights the potential for using related compounds in sustainable manufacturing processes and reducing the environmental impact of chemical production (Zhang Qun-feng, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N,N-diethyl-2-[3-(furan-2-yl)-1-(2-methoxyphenyl)-5-oxo-1,2,4-triazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-4-21(5-2)17(24)13-22-18(16-11-8-12-27-16)20-23(19(22)25)14-9-6-7-10-15(14)26-3/h6-12H,4-5,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRSNVXSQOSLHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C(=NN(C1=O)C2=CC=CC=C2OC)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

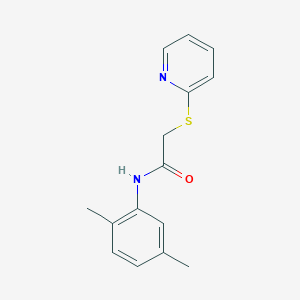

![(4aR*,7aS*)-1-(2-ethylbutanoyl)-4-(3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5544787.png)

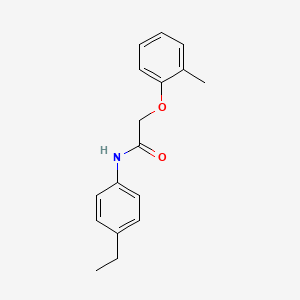

![N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5544795.png)

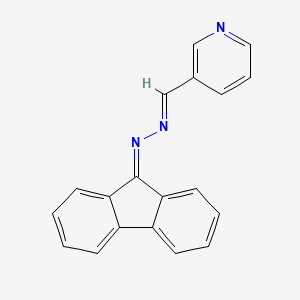

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)